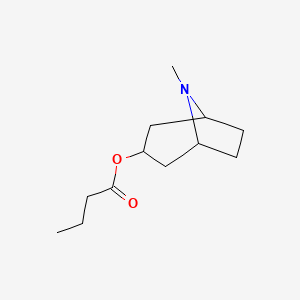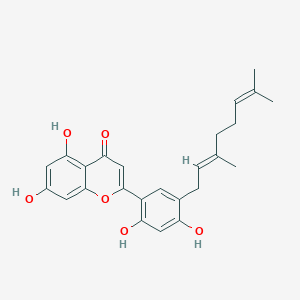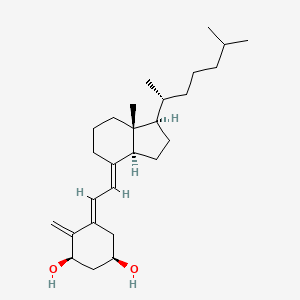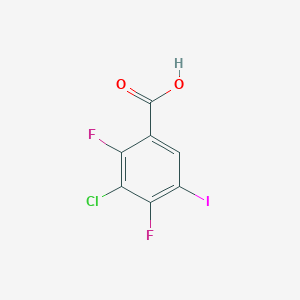
Ethyl5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine . The reaction typically proceeds under mild conditions, yielding the desired isoxazole derivative in good to excellent yields. The reaction conditions often involve the use of a hydroxylamine base and can be carried out in various solvents depending on the specific requirements of the synthesis .
Industrial Production Methods
For large-scale production, the synthesis of isoxazole derivatives can be optimized using metal-free synthetic routes. These methods are eco-friendly and avoid the use of expensive and toxic metal catalysts. The industrial production of isoxazole derivatives often involves the use of readily available starting materials and simple reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: Similar structure with a methylthio group instead of a pentyloxy group.
Methyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate: Similar structure with a methyl ester instead of an ethyl ester.
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: Contains a thiophene ring instead of a phenyl ring.
Uniqueness
Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
ethyl 5-(4-pentoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-3-5-6-11-21-14-9-7-13(8-10-14)16-12-15(18-22-16)17(19)20-4-2/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
QUVAOCYYYZWRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-2-ylethynyl)phenyl]butanamide](/img/structure/B12100541.png)
![17-(5-Ethyl-6-methylheptan-2-yl)-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B12100543.png)







![2-acetamido-N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12100589.png)

![N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;hydrochloride](/img/structure/B12100612.png)

